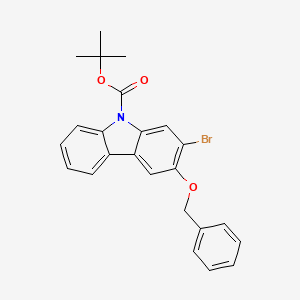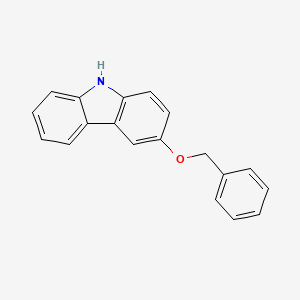
3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate
Descripción general
Descripción
3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is a chemical compound with the molecular formula C10H10O6 and a molecular weight of 226.18 g/mol . It is also known by other names such as Methyl 5-(dihydroxyacetyl)salicylate and 5-(dihydroxyacetyl)-salicylic acid methyl ester . This compound is characterized by its unique structure, which includes a carbomethoxy group, a hydroxyphenyl group, and a glyoxal hydrate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of methyl salicylate with glyoxylic acid under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The glyoxal moiety can be reduced to form glycol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Glycol derivatives.
Substitution: Substituted phenylglyoxal derivatives.
Aplicaciones Científicas De Investigación
3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate involves its interaction with various molecular targets. The hydroxyphenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The glyoxal moiety can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function .
Comparación Con Compuestos Similares
Methyl salicylate: Similar structure but lacks the glyoxal moiety.
Salicylic acid: Lacks the carbomethoxy and glyoxal groups.
Methyl 5-(dihydroxyacetyl)salicylate: Similar structure but may differ in the position of functional groups.
Uniqueness: 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is unique due to the presence of both the carbomethoxy and glyoxal moieties, which confer distinct chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
methyl 2-hydroxy-5-oxaldehydoylbenzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5.H2O/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12;/h2-5,12H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREKEUSJTBCXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)C=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656868 | |
| Record name | Methyl 2-hydroxy-5-(oxoacetyl)benzoate--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29754-58-3 | |
| Record name | Methyl 2-hydroxy-5-(oxoacetyl)benzoate--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3,5-Hydroxy-2-(3-O-tertbutyldimethylsilyl-4-difluoro)octane] Heptanoic Acid](/img/new.no-structure.jpg)



![5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584176.png)




![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)
